2-Bromo-1-(4-nitrophenyl)ethyl nitrate
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Overview
Description
2-Bromo-1-(4-nitrophenyl)ethyl nitrate is an organic compound with the molecular formula C8H7BrN2O5 and a molecular weight of 291.056 g/mol . This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and an ethyl nitrate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-nitrophenyl)ethyl nitrate typically involves the bromination of 1-(4-nitrophenyl)ethanol followed by nitration. The reaction conditions often require the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-nitrophenyl)ethyl nitrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The ethyl nitrate moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 1-(4-nitrophenyl)ethyl derivatives.
Reduction: Formation of 2-Bromo-1-(4-aminophenyl)ethyl nitrate.
Oxidation: Formation of 2-Bromo-1-(4-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(4-nitrophenyl)ethyl nitrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethyl nitrate involves its interaction with biological molecules. The bromine atom and nitrophenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the modification of proteins and nucleic acids, affecting cellular pathways and functions. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(4-nitrophenyl)ethane
- 2-Bromo-1-(4-nitrophenyl)ethanol
- 2-Bromo-1-(4-nitrophenyl)acetic acid
Comparison
2-Bromo-1-(4-nitrophenyl)ethyl nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of reactions and applications, making it valuable in specific research and industrial contexts .
Properties
IUPAC Name |
[2-bromo-1-(4-nitrophenyl)ethyl] nitrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O5/c9-5-8(16-11(14)15)6-1-3-7(4-2-6)10(12)13/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSUXLRGPGZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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